molecular formula C15H15N3O2 B14215165 Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 827318-46-7

Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B14215165
CAS No.: 827318-46-7
M. Wt: 269.30 g/mol
InChI Key: XWXOROGWLDXUFP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features an indole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of an indole derivative with a pyrazole carboxylate under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or ethanol, and the reaction temperature is usually maintained between 25-80°C.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate: Shares the indole moiety but lacks the pyrazole component.

    Pyrazole-4-carboxylate: Contains the pyrazole moiety but lacks the indole component.

    Propan-2-yl indole: Contains the indole moiety with a different substituent.

Uniqueness

Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the combination of the indole and pyrazole moieties, which can confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to compounds containing only one of these moieties.

Properties

CAS No.

827318-46-7

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

propan-2-yl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H15N3O2/c1-9(2)20-15(19)11-8-16-18-14(11)13-7-10-5-3-4-6-12(10)17-13/h3-9,17H,1-2H3,(H,16,18)

InChI Key

XWXOROGWLDXUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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